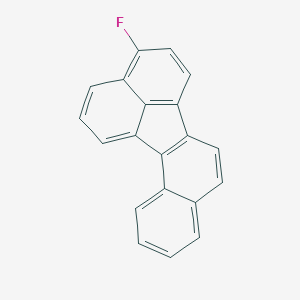

4-Fluorobenzo(j)fluoranthene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluorobenzo(j)fluoranthene, also known as this compound, is a useful research compound. Its molecular formula is C20H11F and its molecular weight is 270.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tumorigenic Activity

Tumor Initiation Studies

Research has demonstrated that 4-F-BjF exhibits exceptional tumor-initiating activity in mouse skin bioassays. In comparative studies, it has been shown to be more potent than other fluorinated analogs such as benzo[j]fluoranthene (BjF) and 10-fluorobenzo[j]fluoranthene (10-F-BjF). Specifically, at doses of 50 nmol, 4-F-BjF produced a tumor incidence of 90%, with an average of 3.05 tumors per mouse, whereas BjF and 10-F-BjF required higher doses to elicit significant tumorigenic responses .

Comparative Potency

In direct comparisons, 4-F-BjF was found to be more active than both BjF and the well-known carcinogen benzo[a]pyrene (BaP) at lower doses. For instance, at doses as low as 10 and 25 nmol, 4-F-BjF induced a notable incidence of tumor-bearing mice, while BaP did not show tumorigenic effects at these doses . This suggests that the introduction of fluorine into the structure significantly enhances the compound's carcinogenic potential.

Mutagenic Properties

Genotoxicity Studies

The mutagenic activity of 4-F-BjF has been evaluated using various strains of Salmonella typhimurium, which are commonly used for assessing mutagenicity. Studies indicate that 4-F-BjF is more mutagenic than its non-fluorinated counterpart BjF, particularly in assays using TA100 strain. The principal metabolites formed during the metabolism of 4-F-BjF were identified as 9,10-dihydrodiol, which is implicated in its higher mutagenic activity .

Environmental Implications

Impact on Human Health

Given its potent tumorigenic and mutagenic properties, 4-F-BjF poses significant concerns regarding human health risks associated with exposure to PAHs. Its presence in environmental samples necessitates careful monitoring and assessment due to its potential role as a carcinogen. The relative potency approach used for estimating health risks from PAH mixtures often includes considerations for compounds like 4-F-BjF due to their high biological activity .

Synthesis and Material Science Applications

Synthetic Advances

Recent advancements in synthetic methodologies have allowed for the efficient production of fluoranthene derivatives, including 4-F-BjF. These compounds are not only studied for their biological activities but also explored for applications in materials science due to their unique electronic properties. Fluoranthenes are being investigated for use in organic electronics and photonic devices .

Summary Table

| Property | 4-Fluorobenzo(j)fluoranthene | Benzo[j]fluoranthene | 10-Fluorobenzo(j)fluoranthene |

|---|---|---|---|

| Tumor Initiation Dose | Significant at low doses | Higher doses required | Higher doses required |

| Average Tumors per Mouse | 3.05 (at 50 nmol) | Significant only at high doses | Significant only at high doses |

| Mutagenicity | High (more than BjF) | Moderate | Lower than 4-F-BjF |

| Principal Metabolite | 9,10-dihydrodiol | 4,5-dihydrodiol | 4,5-dihydrodiol |

Eigenschaften

CAS-Nummer |

129286-36-8 |

|---|---|

Molekularformel |

C20H11F |

Molekulargewicht |

270.3 g/mol |

IUPAC-Name |

15-fluoropentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15,17-decaene |

InChI |

InChI=1S/C20H11F/c21-18-11-10-15-14-9-8-12-4-1-2-5-13(12)19(14)17-7-3-6-16(18)20(15)17/h1-11H |

InChI-Schlüssel |

HCHJTOSDLREBHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C(C=CC3=C54)F |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C(C=CC3=C54)F |

Key on ui other cas no. |

129286-36-8 |

Synonyme |

4-fluorobenzo(j)fluoranthene 4F-B(j)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.